N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride, often referred to as HA 1004, Dihydrochloride, is a chemical compound frequently employed in scientific research as a pharmacological tool. [, , , , ] Its primary function in this context is as a protein kinase inhibitor, playing a crucial role in investigating and understanding cellular processes and signaling pathways involving these enzymes. [, , , , ]
The compound can be identified by its CAS number 84468-17-7. It belongs to the class of isoquinoline derivatives and is characterized by the presence of a sulfonamide functional group. The molecular formula for this compound is C11H13N3O2S·2HCl, indicating that it contains two hydrochloride ions in its dihydrochloride form. The classification of this compound falls under the category of small organic molecules with potential pharmacological properties, particularly in the development of therapeutic agents.
The synthesis of 5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-, dihydrochloride typically involves several steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. For instance, reactions may typically be conducted under reflux conditions to ensure complete conversion.
The molecular structure of 5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-, dihydrochloride can be described as follows:
Molecular modeling studies may reveal insights into conformational flexibility and binding affinities relevant to its mechanism of action.
5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-, dihydrochloride participates in various chemical reactions:
These reactions are essential for modifying the compound to improve its pharmacological properties or to create derivatives for further study.
The mechanism of action for 5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-, dihydrochloride is primarily linked to its interaction with specific biological targets:
Research into its mechanism often involves biochemical assays to determine binding affinities and inhibition constants.
The physical and chemical properties of 5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-, dihydrochloride include:
These properties are crucial for determining appropriate storage conditions and formulation strategies for potential applications.
5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-, dihydrochloride has several scientific applications:
The evolution of isoquinolinesulfonamide-based protein kinase inhibitors represents a cornerstone in molecular pharmacology, beginning with Hidaka's pioneering work in the 1980s. Early research focused on naphthalenesulfonamide compounds (e.g., W-7), which demonstrated calmodulin antagonism but limited kinase specificity. The breakthrough came with the synthesis of 5-isoquinolinesulfonamide derivatives, designed to exploit structural similarities to ATP's adenine ring while incorporating variable side chains for selectivity modulation. Among these, N-(2-aminoethyl)-5-isoquinolinesulfonamide (H-9) emerged as a foundational molecule, exhibiting inhibitory constants (Ki) of 18 μM for protein kinase C (PKC), 1.9 μM for cAMP-dependent protein kinase (PKA), and 0.87 μM for cGMP-dependent protein kinase (PKG) [1]. This differential affinity revealed the potential for rational inhibitor design targeting kinase ATP-binding pockets.
The 1990s witnessed strategic refinements to enhance selectivity. Introduction of cationic side chains addressed a key limitation of early inhibitors: poor discrimination between closely related kinases. For example, H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) showed 5-fold greater potency against PKA (Ki = 1.0 μM) compared to PKC due to optimized electrostatic interactions within the catalytic cleft [3]. This era also established critical methodological applications:
Patent landscapes reflect sustained innovation, with the 1990s claims covering novel 5-isoquinolinesulfonamide derivatives specifically engineered for enhanced kinase selectivity profiles. These disclosures emphasized structural modifications at the sulfonamide-linked side chain as key to achieving therapeutic relevance beyond basic research tools [2] [5].
Table 1: Evolution of Key Isoquinolinesulfonamide Kinase Inhibitors
Compound | R-Group | Selectivity Profile | Primary Applications |
---|---|---|---|
H-9 (1985) | -NH-CH₂-CH₂-NH₂ | PKA > PKG >> PKC (Ki = 1.9, 0.87, 18 μM) | Affinity chromatography [1] |
H-8 (1987) | -NH-CH₂-CH₂-NHCH₃ | PKA-specific (Ki = 1.0 μM) | Active-site binding studies [3] |
Target Compound | -NH-CH₂-CH₂-NH-C(=NH)NH₂ | Enhanced PKA/PKG selectivity (predicted) | Kinase selectivity mechanism research |
The substitution of the terminal amine in H-9 derivatives with a guanidino moiety (forming N-[2-[(aminoiminomethyl)amino]ethyl]-5-isoquinolinesulfonamide) represents a deliberate molecular strategy to exploit electrostatic complementarity within kinase catalytic domains. X-ray crystallography of PKA complexed with H-series inhibitors reveals three critical interactions governing this selectivity:
Biochemical studies demonstrate that the guanidinoethyl side chain confers dual advantages:
Table 2: Structural Determinants of Kinase Selectivity in Guanidinoethyl Derivatives
Structural Element | Interaction Partner in Kinase | Functional Consequence |
---|---|---|
Isoquinoline ring | Val123 backbone (PKA) | Nucleotide-mimetic scaffold positioning |
Sulfonamide linker | Hydrophobic pocket residues | Orientation control of side chain |
Guanidinoethyl terminus | Asp184 (PKA), Glu230 (PKG) | Electrostatic stabilization; discrimination against PKC |
Affinity labeling experiments further validate the critical role of the guanidinium group. H-8 derivatives protect PKA from inactivation by ATP analogs like FSBA (5'-p-fluorosulfonylbenzoyl adenosine) but fail to prevent modification by agents targeting cysteine residues (e.g., DTNB), confirming that binding occurs exclusively at the ATP site without allosteric effects [3]. This specificity underpins the continued use of guanidinoethyl isoquinolinesulfonamides as gold-standard probes for kinome-wide inhibitor profiling and signaling pathway dissection.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7